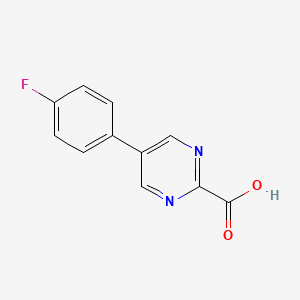
5-(4-fluorophenyl)pyrimidine-2-carboxylicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid is an organic compound with the molecular formula C11H7FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring makes this compound unique and of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and ethyl cyanoacetate.
Formation of Intermediate: The 4-fluoroaniline undergoes a condensation reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-chlorophenyl)pyrimidine-2-carboxylic acid
- 5-(4-bromophenyl)pyrimidine-2-carboxylic acid
- 5-(4-methylphenyl)pyrimidine-2-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H7FN2O2 |
|---|---|
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-7(2-4-9)8-5-13-10(11(15)16)14-6-8/h1-6H,(H,15,16) |
Clé InChI |
BUIWLIHYYPTAQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
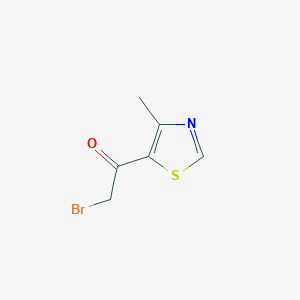
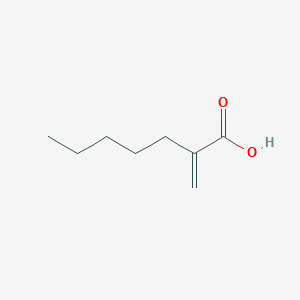

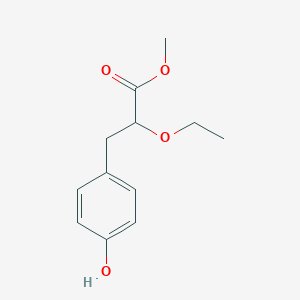

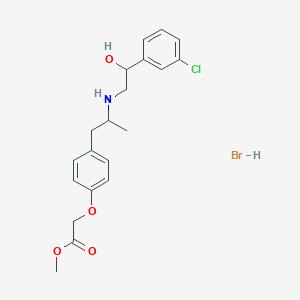
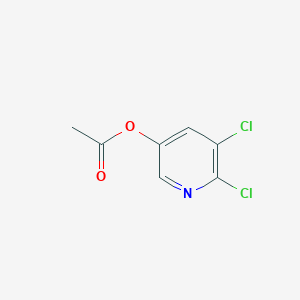
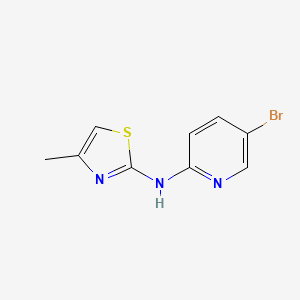
![1'-Methanesulfonyl-1',2',3',6'-tetrahydro-[2,4']bipyridinyl-5-ol](/img/structure/B8640118.png)
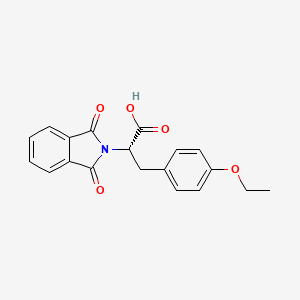
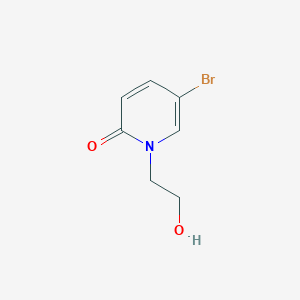
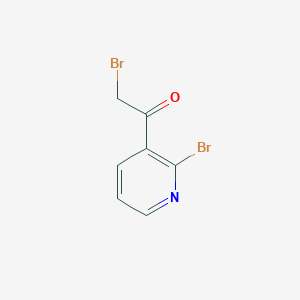
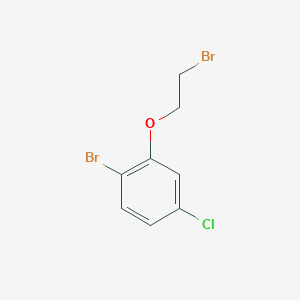
![methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8640177.png)
